tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-amino-4-ethylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-9-6-7-14(8-10(9)13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDKNHCJVIZZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate typically involves the reaction of 3-amino-4-ethylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
1.1. Synthesis of Pharmaceuticals
tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity. For instance, it has been noted as an intermediate in the development of drugs targeting neurological disorders, such as Alzheimer's disease, due to its ability to cross the blood-brain barrier effectively .
1.2. Neuropharmacological Research
Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for further studies in neuropharmacology. Its derivatives have been explored for their potential to modulate neurotransmitter systems, which could be beneficial in treating conditions like depression and anxiety disorders .
Chemical Properties and Reactions
2.1. Reactivity and Functionalization
The amino group in this compound allows for various functionalization reactions, making it versatile in organic synthesis. It can react with electrophiles to form new compounds that may have distinct pharmacological properties .
2.2. Stability and Solubility
The tert-butyl group enhances the lipophilicity of the compound, improving its solubility in organic solvents, which is advantageous during synthetic procedures and formulation development .
Case Studies
Industrial Applications
4.1. Pharmaceutical Manufacturing
The compound is not only valuable in research settings but also holds promise for industrial applications in pharmaceutical manufacturing processes where efficient synthesis routes are critical.
4.2. Development of PROTACs
Recent advancements have seen the use of piperidine derivatives, including this compound, in the development of PROTACs (Proteolysis Targeting Chimeras). These compounds are designed for targeted protein degradation, offering innovative approaches to cancer therapy by selectively degrading oncogenic proteins .
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperidine Derivatives
Key analogs differ in substituent type, position, and functional groups, leading to distinct physicochemical and pharmacological profiles:
Key Observations:
Steric Bulk: The 3-methyl and 4-methoxyimino groups () increase steric hindrance, possibly reducing metabolic degradation but limiting solubility.
Fluorination : The difluorobenzyl substituent () improves metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS drugs.
Biological Activity
Introduction
tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound this compound has the following chemical properties:
- Molecular Formula : C12H23N2O2
- Molecular Weight : 225.33 g/mol
- CAS Number : 184637-48-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing piperidine structures can modulate several pathways, including:
- Influenza Virus Inhibition : Compounds similar in structure have been tested for their ability to inhibit influenza virus neuraminidase. The presence of positively charged amino groups in these compounds enhances their binding affinity to the enzyme, suggesting that this compound may also exhibit similar inhibitory effects .
- NLRP3 Inflammasome Modulation : Recent studies have highlighted the potential of piperidine derivatives in inhibiting the NLRP3 inflammasome, which plays a critical role in inflammatory responses. The ability of these compounds to prevent pyroptosis in macrophages indicates a promising avenue for therapeutic applications in inflammatory diseases .
Table 1: Summary of Biological Activity Studies
Case Study 1: Influenza Virus Inhibition
In a study aimed at discovering noncarbohydrate inhibitors of influenza virus neuraminidase, compounds resembling the transition state of the enzyme were synthesized and tested. The results indicated that certain piperidine derivatives, including those with structural similarities to this compound, exhibited potent inhibitory activity against the enzyme, highlighting their potential as antiviral agents .
Case Study 2: NLRP3 Inflammasome Inhibition
A recent investigation focused on the modulation of the NLRP3 inflammasome using piperidine derivatives demonstrated that these compounds could effectively inhibit pyroptosis in macrophages. The study employed differentiated THP-1 cells treated with lipopolysaccharide (LPS) to induce NLRP3 activation, followed by treatment with test compounds, revealing a significant decrease in cell death associated with NLRP3 activation .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen to prevent undesired side reactions. For example, intermediate steps may require coupling reagents (e.g., DCC or EDC) and catalysts (e.g., DMAP) to ensure high yields . Reaction conditions (temperature, solvent polarity, and pH) must be optimized to avoid racemization at chiral centers. Column chromatography or recrystallization is recommended for purification .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with attention to chemical shifts for the Boc group (~1.4 ppm for tert-butyl) and ethyl/amine protons .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) can resolve molecular geometry and stereochemistry, critical for verifying chiral centers .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How should researchers handle stability issues during storage?
- Methodological Answer : The compound is hygroscopic and sensitive to acidic/basic conditions. Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent Boc group cleavage. Stability tests via TLC or HPLC at intervals (e.g., 0, 3, 6 months) are advised to monitor degradation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotameric equilibria of the Boc group) or impurities. Use deuterated solvents (CDCl₃ or DMSO-d₆) and variable-temperature NMR to distinguish conformational changes. For impurities, employ preparative HPLC or iterative recrystallization .
Q. What strategies are recommended for resolving chiral centers in derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients to separate enantiomers .
- X-ray Diffraction : Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) can determine absolute configuration .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., DFT) to assign stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
